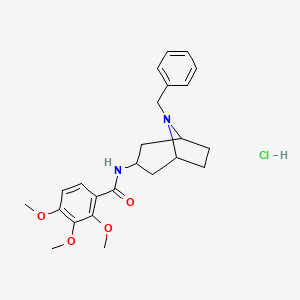![molecular formula C6H18N2O2Si B14434257 {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol CAS No. 83145-66-8](/img/structure/B14434257.png)
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is a silane compound that contains both amino and silanol functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is used in various applications, including adhesives, sealants, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol typically involves the reaction of 3-chloropropyl(methyl)silanediol with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
3-chloropropyl(methyl)silanediol+ethylenediamine→3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silanol group can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions are typically carried out in the presence of a catalyst such as platinum or palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of siloxane polymers or other silane derivatives.
Aplicaciones Científicas De Investigación
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of silane-based polymers and materials.
Biology: Employed in the functionalization of surfaces for biomolecule attachment.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Applied in adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol involves its ability to form covalent bonds with both organic and inorganic materials. The amino groups can react with various functional groups, while the silanol group can form siloxane bonds with other silanes or siloxanes. This dual functionality allows it to act as an effective coupling agent, promoting adhesion and enhancing the properties of the materials it is used with.
Comparación Con Compuestos Similares
Similar Compounds
{3-(2-Aminoethylamino)propyl}trimethoxysilane: Similar structure but with three methoxy groups instead of silanol.
{3-(2-Aminoethylamino)propyl}dimethoxymethylsilane: Contains two methoxy groups and one methyl group.
Uniqueness
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is unique due to its combination of amino and silanol functional groups, which provide versatile reactivity and strong adhesion properties. This makes it particularly useful in applications requiring robust and durable bonding between different materials.
Propiedades
Número CAS |
83145-66-8 |
|---|---|
Fórmula molecular |
C6H18N2O2Si |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(9,10)6-2-4-8-5-3-7/h8-10H,2-7H2,1H3 |
Clave InChI |
MONHWDVGWZHKAO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCCNCCN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



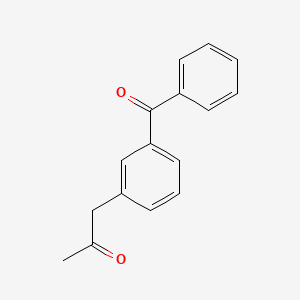
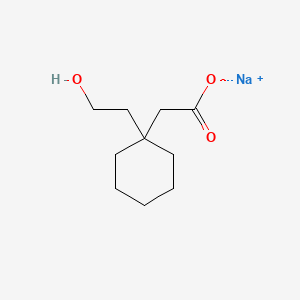
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
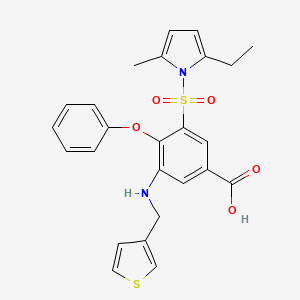
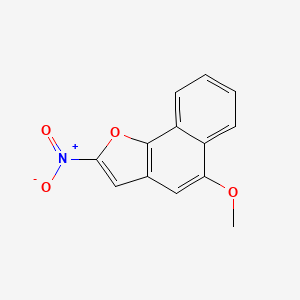
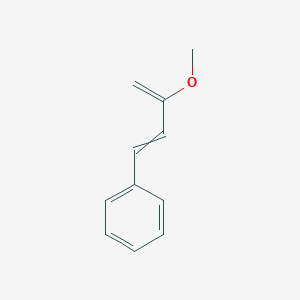
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
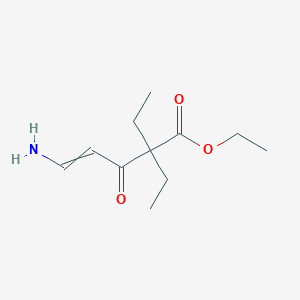
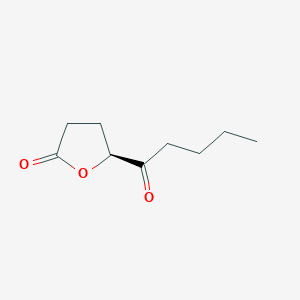
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
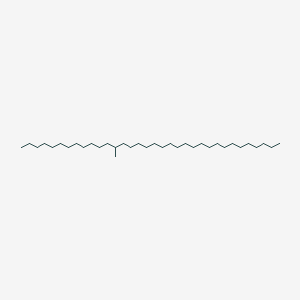
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
